N-({N'-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
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Overview
Description
N-({N’-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
N-({N’-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: It is being investigated for its potential use as a pharmacological agent due to its ability to interact with biological targets.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 3-methoxy-N-({N’-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
Uniqueness
N-({N’-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its specific structural features, such as the presence of both methoxy and diphenylacetamide groups. These groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar hydrazone compounds .
Properties
Molecular Formula |
C24H23N3O3 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H23N3O3/c1-30-21-14-8-9-18(15-21)16-26-27-22(28)17-25-24(29)23(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-16,23H,17H2,1H3,(H,25,29)(H,27,28)/b26-16+ |
InChI Key |
DOXBKJVHKSUNBY-WGOQTCKBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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